molecular formula C8H13N3O B15239799 6-Propoxypyridine-2,3-diamine

6-Propoxypyridine-2,3-diamine

Cat. No.: B15239799
M. Wt: 167.21 g/mol
InChI Key: BLQUZFFTURRMNK-UHFFFAOYSA-N
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Description

6-Propoxypyridine-2,3-diamine is a substituted diaminopyridine compound serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure, featuring both electron-donating amino and propoxy functional groups, makes it a valuable precursor for constructing complex nitrogen-containing heterocycles. This compound is primarily used as a key intermediate in medicinal chemistry for the synthesis of potential therapeutic agents. Based on the applications of closely related 2,3-diaminopyridine and 2,6-diaminopyridine scaffolds, this reagent is expected to be useful in developing molecules that target kinase enzymes . Such kinase inhibitors are a significant area of research for various disease pathways. Researchers also utilize similar diaminopyridines in the synthesis of fused pyrimidine systems and other privileged structures in drug discovery . As a high-purity chemical intermediate, this compound is strictly for research and development purposes. It is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Handling should be conducted in a well-ventilated place with suitable personal protective equipment, avoiding contact with skin and eyes and the formation of dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6-propoxypyridine-2,3-diamine

InChI

InChI=1S/C8H13N3O/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5,9H2,1H3,(H2,10,11)

InChI Key

BLQUZFFTURRMNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies for 6 Propoxypyridine 2,3 Diamine and Its Analogues

Strategies for Incorporating the Propoxy Moiety onto the Pyridine (B92270) Ring System

The introduction of a propoxy group onto the pyridine nucleus is a critical step in the synthesis of the target compound. This is typically achieved through the formation of an ether linkage at the 6-position of the pyridine ring. The two predominant strategies for this transformation are nucleophilic aromatic substitution and O-alkylation/etherification reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings, such as pyridine. ichem.mdnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov For the synthesis of 6-propoxypyridine derivatives, this typically involves the reaction of a 6-halopyridine with sodium propoxide.

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen, which can stabilize the negative charge of the intermediate, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions. francis-press.comorgsyn.org The general mechanism for the SNAr reaction on a 6-chloropyridine with propoxide is illustrated below:

General Reaction Scheme:

Where Py represents the pyridine ring and R represents other substituents.

A key precursor for this route is a pyridine ring substituted with a good leaving group, such as a halogen (Cl, Br, F), at the 6-position. The choice of the halogen can influence the reaction rate, with fluoride often being the best leaving group in SNAr reactions. nih.gov

A plausible synthetic sequence leading to a 6-propoxy-substituted nitropyridine, a precursor to the target diamine, is outlined in a patent describing the synthesis of 6-alkoxy-2,3-diaminopyridine derivatives. google.com This involves the methoxylation of 2-amino-6-chloro-3-nitropyridine. google.com A similar strategy can be envisioned for the introduction of a propoxy group.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Pyridines

Starting MaterialNucleophileSolventTemperature (°C)ProductReference
2-amino-6-chloro-3-nitropyridineSodium methoxideMethanol25-302-amino-6-methoxy-3-nitropyridine google.com
2-chloropyridineAminesWaterHigh2-aminopyridines researchgate.net
2,4-dinitrochlorobenzeneHydroxideWater-2,4-dinitrophenol ichem.md

O-Alkylation and Etherification Reactions

An alternative and widely used method for the formation of ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 6-propoxypyridine derivatives, this would involve the O-alkylation of a 6-hydroxypyridine precursor with a propyl halide.

The first step is the deprotonation of the 6-hydroxypyridine using a strong base, such as sodium hydride (NaH), to form the corresponding pyridin-6-olate. This alkoxide then displaces the halide from an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the desired 6-propoxy-pyridine.

General Reaction Scheme:

Synthetic Pathways to 6-Propoxypyridine-2,3-diamine: A Detailed Examination

The synthesis of this compound, a substituted diaminopyridine of interest in various chemical fields, involves a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The methodologies for its preparation are analogous to those developed for similar 6-alkoxy-2,3-diaminopyridines, such as the corresponding methoxy derivative. These synthetic routes typically commence from readily available pyridine precursors and involve sequential nitration, nucleophilic substitution, and reduction steps to introduce the desired functionalities onto the pyridine core.

A plausible and efficient synthetic route to this compound is outlined, starting from 2,6-dichloropyridine. This pathway involves four key transformations:

Nitration: The initial step is the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position of the pyridine ring, yielding 2,6-dichloro-3-nitropyridine.

Selective Ammonolysis: Subsequently, a selective nucleophilic aromatic substitution is carried out where one of the chloro groups is displaced by an amino group. This is typically achieved through ammonolysis to produce 2-amino-6-chloro-3-nitropyridine.

Propoxylation: The remaining chloro group is then substituted with a propoxy group via a Williamson ether synthesis-type reaction, reacting 2-amino-6-chloro-3-nitropyridine with sodium propoxide. This step yields the intermediate 2-amino-3-nitro-6-propoxypyridine.

Reduction: The final step involves the reduction of the nitro group to an amino group, affording the target molecule, this compound.

This strategic sequence allows for the controlled introduction of the amino and propoxy substituents at the desired positions on the pyridine ring.

Strategic Application of Protecting and Deprotecting Groups in Synthetic Sequences

In the synthesis of complex molecules such as this compound and its analogues, the strategic use of protecting and deprotecting groups is crucial for achieving high yields and regioselectivity. Amino groups are particularly reactive and often require protection to prevent unwanted side reactions during subsequent synthetic transformations.

Orthogonal protection strategies are especially valuable, employing protecting groups that can be removed under different conditions, thus allowing for the selective deprotection of one functional group while others remain protected. For instance, in the synthesis of diaminopyridines, one amino group might be protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc), while another is protected with an acid-labile group such as tert-Butoxycarbonyl (Boc). This allows for the sequential functionalization of the amino groups.

The choice of protecting group is dictated by the specific reaction conditions of the synthetic sequence. For example, if a subsequent step involves a strong base, an acid-labile protecting group would be chosen for the amino functionalities. Conversely, for reactions carried out in acidic media, a base-labile protecting group would be more appropriate.

Principles of Green Chemistry and Sustainable Synthesis in the Production of Diaminopyridines

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives, including diaminopyridines, to minimize the environmental impact of chemical manufacturing. nih.gov These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals and processes.

Several green and sustainable approaches can be integrated into the synthesis of this compound and its analogues:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. acs.org This can also reduce energy consumption and the potential for side product formation.

One-Pot Multicomponent Reactions: Designing synthetic sequences where multiple reactions are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, purification steps, and waste generation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry.

Catalysis: The use of catalytic reagents in place of stoichiometric ones minimizes waste. The development of highly efficient and recyclable catalysts is a major focus of green chemistry research.

By incorporating these principles, the synthesis of diaminopyridines can be made more sustainable, with reduced environmental impact and improved efficiency. The application of these green methodologies not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes.

Reaction Chemistry and Derivatization of 6 Propoxypyridine 2,3 Diamine

Transition Metal-Catalyzed Transformations Utilizing 6-Propoxypyridine-2,3-diamine

Cross-Coupling Methodologies for C-N and C-C Bond Construction

The palladium-catalyzed cross-coupling of aminopyridines is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. For structurally similar compounds, such as 3-halo-2-aminopyridines, palladium-catalyzed C-N cross-coupling reactions have been successfully employed to introduce a variety of substituents at the 3-position, leading to the formation of N3-substituted 2,3-diaminopyridine (B105623) derivatives. These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

However, specific studies detailing the application of Buchwald-Hartwig, Suzuki, or other named cross-coupling reactions directly on the this compound scaffold are not present in the surveyed literature. The presence of two free amino groups could potentially complicate these reactions through catalyst inhibition or side reactions, necessitating careful optimization of reaction parameters. Without experimental data, it is not possible to provide a detailed account of successful cross-coupling strategies for this specific compound.

Catalytic Hydrogenation and Dehydrogenation Reactions

The catalytic hydrogenation of the pyridine (B92270) ring to a piperidine (B6355638) core is a common transformation. For various substituted pyridines, catalysts such as platinum oxide (PtO₂) under acidic conditions are known to effectively reduce the aromatic ring. It is plausible that this compound could undergo a similar transformation to yield the corresponding 6-propoxypiperidine-2,3-diamine. Nevertheless, the specifics of such a reaction, including catalyst loading, pressure, temperature, and the stereochemical outcome, have not been documented for this particular substrate.

Conversely, dehydrogenation reactions to form more aromatized or condensed heterocyclic systems are also a key synthetic strategy. For instance, the condensation of 1,2-diamines with dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings. While it is conceivable that this compound could serve as a precursor for such bicyclic heteroaromatic systems, no literature detailing these specific dehydrogenative cyclization reactions could be identified.

Computational and Theoretical Investigations of 6 Propoxypyridine 2,3 Diamine

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are fundamental to understanding a molecule's intrinsic properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for predicting molecular structure, reactivity, and spectroscopic characteristics from first principles.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy. For a molecule like 6-Propoxypyridine-2,3-diamine, DFT methods, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are well-suited for this task. ijcce.ac.irresearchgate.net

The optimization would reveal key structural parameters. The pyridine (B92270) ring is expected to be largely planar, though the potent electron-donating effects of the two amino groups and the propoxy group may induce minor puckering. The propoxy chain (-O-CH2-CH2-CH3) will have several rotatable bonds, leading to multiple possible conformers; the optimization process identifies the global minimum energy conformer.

Once optimized, the electronic structure can be analyzed. This includes calculating the distribution of electron density, which is often visualized through Mulliken atomic charges or molecular electrostatic potential (MEP) maps. researchgate.netacs.org The electronegative nitrogen atom in the pyridine ring and the oxygen of the propoxy group will exhibit negative partial charges, while the adjacent carbon and hydrogen atoms will be more positive. The amino groups act as strong electron-donating groups, increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to them.

Illustrative Optimized Geometry Parameters for this compound Note: This data is hypothetical and serves as a plausible example based on studies of similar molecules. Actual values would be derived from a specific DFT calculation.

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC2N(amino)~1.38 Å
Bond LengthC6O(propoxy)~1.36 Å
Bond LengthN1(ring)C2~1.34 Å
Bond AngleC2C3C4~119°
Bond AngleC5C6O(propoxy)~122°
Dihedral AngleC5C6OC(propyl)~180° (for planarity)

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density located across the pyridine ring and the nitrogen atoms of the two amino groups, reflecting their strong electron-donating character. researchgate.netrsc.org The LUMO would likely be a π*-antibonding orbital distributed over the aromatic ring system. The presence of both amino and propoxy substituents, which are electron-donating, would raise the energy of the HOMO and slightly alter the LUMO energy, leading to a reduced HOMO-LUMO gap compared to unsubstituted pyridine. rsc.org This suggests the molecule is a good electron donor and potentially reactive toward electrophiles.

Illustrative Frontier Molecular Orbital Energies Note: This data is hypothetical, based on general principles for substituted pyridines. researchgate.net

ParameterEnergy (eV)Implication
HOMO~ -5.2 eVGood electron-donating capability
LUMO~ -0.8 eVModerate electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.4 eVHigh chemical reactivity

Prediction Methodologies for Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a synthesized compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govacs.org The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org For this compound, the aromatic protons on the pyridine ring would appear in distinct regions influenced by the electronic effects of the three substituents. The protons of the propoxy group would show characteristic shifts and splitting patterns corresponding to their position relative to the oxygen atom. The protons of the amino groups often appear as broad signals. Such predictions are invaluable for confirming the correct regioisomer during synthesis. rsc.org

Vibrational Frequencies: Following a successful geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational spectrum (IR and Raman). arxiv.orgq-chem.com This analysis identifies the fundamental vibrational modes of the molecule. researchgate.net For this compound, characteristic frequencies would include:

N-H stretching from the amino groups (typically 3300-3500 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Aliphatic C-H stretching from the propoxy group (typically 2850-3000 cm⁻¹).

C=C and C=N stretching within the pyridine ring (1400-1600 cm⁻¹).

C-O-C asymmetric and symmetric stretching of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹, respectively).

N-H bending (around 1600 cm⁻¹).

Comparing the computed spectrum with experimental data serves as a powerful confirmation of the molecule's identity and structure.

Illustrative Predicted Vibrational Frequencies Note: This data is hypothetical and for illustrative purposes only.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric)3450Medium
N-H Stretch (symmetric)3360Medium
Aromatic C-H Stretch3080Weak
Aliphatic C-H Stretch2970Strong
N-H Bend1610Strong
Pyridine Ring Stretch1580Strong
C-O-C Asymmetric Stretch1255Strong

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time in a more realistic environment (e.g., in a solvent or near a biological macromolecule). nih.govnih.gov

An MD simulation of this compound, perhaps in a box of water molecules, would reveal the dynamic nature of the propoxy chain, exploring its various conformations and their relative stabilities. aip.orgresearchgate.net It would also explicitly model the hydrogen bonds formed between the amino groups and surrounding water molecules, or between two molecules of the compound itself. Analysis of the simulation trajectory can yield radial distribution functions, which describe the probability of finding other atoms or molecules at a certain distance from a specific site on the target molecule, providing a detailed picture of the local solvent structure and intermolecular packing.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.netrsc.org This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. oberlin.edu

For instance, one could investigate the mechanism of electrophilic substitution on the this compound ring. The amino and propoxy groups are strongly activating, ortho-para directing groups. youtube.com Computations could be used to model the addition of an electrophile (e.g., NO₂⁺) to the C4 and C5 positions. By calculating the activation energies (the energy difference between the reactant and the transition state) for attack at each position, one can predict the regioselectivity of the reaction. The position with the lower activation barrier will be the kinetically favored site of reaction. nih.gov Such studies provide a quantitative understanding that complements the qualitative rules of organic chemistry.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction and Design

QSPR and QSAR are statistical methods that correlate the structural or physicochemical properties of a series of molecules with their observed properties or biological activities, respectively. nih.goviupac.orgdovepress.com These models are crucial in rational drug design and materials science for predicting the characteristics of novel, unsynthesized compounds. researchgate.netnih.gov

To build a QSAR model for a series of analogs of this compound, one would first compute a range of molecular descriptors for each compound. nih.govresearchgate.net These descriptors, derived from the optimized molecular structure, quantify various electronic, steric, and lipophilic features. A statistical method, such as partial least squares (PLS) regression, is then used to generate an equation linking a selection of these descriptors to the biological activity (e.g., IC₅₀ value against a specific enzyme). nih.gov A robust model can then be used to predict the activity of new derivatives, guiding synthetic efforts toward more potent compounds. nih.gov

Illustrative Descriptors for QSPR/QSAR Modeling

Descriptor ClassSpecific DescriptorRelevance
ElectronicHOMO/LUMO EnergiesReactivity, electron-donating/accepting ability
ElectronicDipole MomentPolarity, intermolecular interactions
ElectronicMulliken Atomic ChargesElectrostatic interaction sites
Steric/TopologicalMolecular VolumeSize, fit into a binding site
Steric/TopologicalSurface Area (SASA)Solvation effects, accessibility for interaction
PhysicochemicalLogP (Partition Coefficient)Lipophilicity, membrane permeability
PhysicochemicalPolarizabilityDispersion force interactions

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For 6-Propoxypyridine-2,3-diamine and its derivatives, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the propoxy chain, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The two aromatic protons would likely appear as doublets due to coupling with each other. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The amine protons (NH₂) may appear as broad singlets, and their chemical shift can be concentration and solvent dependent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish the connectivity between coupled protons, for instance, within the propoxy chain and the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms of the pyridine ring and the three carbon atoms of the propoxy group. The chemical shifts would be indicative of their substitution and electronic environment. For instance, the carbon atom attached to the oxygen of the propoxy group would be significantly downfield. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for definitively assigning the carbon signals by correlating them to their attached protons (HSQC) or to protons two to three bonds away (HMBC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) *

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H46.8 - 7.2 (d)110 - 115
Pyridine-H56.0 - 6.4 (d)100 - 105
-OCH₂CH₂CH₃4.1 - 4.4 (t)68 - 72
-OCH₂CH₂CH₃1.6 - 1.9 (sextet)21 - 25
-OCH₂CH₂CH₃0.9 - 1.1 (t)10 - 12
2-NH₂5.0 - 6.0 (br s)-
3-NH₂4.5 - 5.5 (br s)-
Pyridine-C2-150 - 155
Pyridine-C3-130 - 135
Pyridine-C6-158 - 162

*Note: These are predicted values based on analogous structures and may vary from experimental results. d = doublet, t = triplet, sextet = sextet, br s = broad singlet.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula (C₉H₁₅N₃O).

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This technique is invaluable for purity assessment, as it can separate the target compound from impurities and provide structural information on both. nih.govnist.gov In MS/MS, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. The fragmentation would likely involve the loss of the propoxy group or parts of it, providing further confirmation of the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueParameterPredicted Value
HRMSExact Mass [M+H]⁺182.1293 (for C₉H₁₆N₃O⁺)
LC-MS/MSParent Ion (m/z)182.1
LC-MS/MSMajor Fragment Ions (m/z)139 (Loss of C₃H₇), 123 (Loss of C₃H₇O)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the functional groups present. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹), and the C-O stretch of the propoxy group (around 1200-1250 cm⁻¹). researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-C backbone of the propoxy group would likely show strong signals.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Aromatic/AlkylC-H Stretch2850 - 3100
Pyridine RingC=C, C=N Stretch1400 - 1600
Ether (Propoxy)C-O Stretch1200 - 1250

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govnih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational information. researchgate.netrsc.orgdrugbank.com This would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyridine ring. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine groups, which govern the packing of the molecules in the solid state.

Table 4: Expected Crystal System and Space Group for a Diaminopyridine Derivative

ParameterExpected Information
Crystal SystemMonoclinic or Orthorhombic (Common for such compounds)
Space Groupe.g., P2₁/c or P-1 (dependent on crystal packing)
Key Bond LengthsC-N (amine), C-O (ether), bonds within the pyridine ring
Key Bond AnglesAngles defining the geometry of the pyridine ring and substituents
Hydrogen BondingIdentification of donor-acceptor pairs (e.g., N-H···N)

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Isolation and Purity Determination

Chromatographic techniques are essential for the purification of this compound and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.netrsc.org The volatility of this compound would determine the feasibility of this technique. If suitable, GC-MS would provide excellent separation of any volatile impurities and yield a mass spectrum for each separated component, aiding in their identification. The retention time in the gas chromatogram serves as an additional identifier for the target compound.

Table 5: Typical Chromatographic Conditions for the Analysis of a Diaminopyridine Derivative

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Gradient of Water/Acetonitrile with 0.1% Formic AcidUV (e.g., at 254 nm) or Mass Spectrometer
GC-MSCapillary column (e.g., HP-5ms, 30 m x 0.25 mm)HeliumMass Spectrometer (Electron Ionization)

Applications of 6 Propoxypyridine 2,3 Diamine in Organic Synthesis and Materials Science

Role as Monomers and Building Blocks in Polymer Chemistry

The diamine nature of 6-Propoxypyridine-2,3-diamine makes it a valuable monomer for the synthesis of various polymers. Its ability to react with other difunctional or polyfunctional monomers opens avenues for creating polymers with tailored properties.

Condensation Polymerization for Polyamides and Polyureas

This compound can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. chemguide.co.uknih.gov Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). chemguide.co.uk The properties of the resulting polyamide can be tuned by the choice of the dicarboxylic acid comonomer. For instance, using aromatic dicarboxylic acids can lead to rigid and high-performance polyamides. The general reaction involves the formation of an amide bond between the amine groups of the diamine and the carboxylic acid groups, with the elimination of a small molecule, typically water. chemguide.co.uk

Similarly, this compound can be used to synthesize polyureas by reacting it with diisocyanates or other carbonyl sources like carbon dioxide. researchgate.netgoogle.com Polyureas are polymers containing repeating urea (B33335) linkages (-NH-CO-NH-). researchgate.net The reaction with diisocyanates is typically a rapid and efficient process. The synthesis of polyureas from diamines and carbon dioxide is considered a greener alternative to the use of highly toxic isocyanates. researchgate.net The properties of polyureas, such as their thermal stability and solvent resistance, are influenced by the structure of the diamine and the diisocyanate used. researchgate.net

Table 1: Examples of Polymerization Reactions with Diamines

Polymer TypeMonomer 1Monomer 2Key Linkage
PolyamideDiamine (e.g., this compound)Dicarboxylic AcidAmide (-CO-NH-)
PolyureaDiamine (e.g., this compound)DiisocyanateUrea (-NH-CO-NH-)

Integration into Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Architectures

The rigid structure and defined geometry of this compound make it a suitable building block for the construction of highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgnih.govnih.gov

COFs are a class of porous crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. nih.gov The pyridine (B92270) nitrogen and amine groups of this compound can participate in various condensation reactions (e.g., imine or boronate ester formation) with multitopic linkers to form 2D or 3D COF structures. rsc.orgnih.gov These materials are of interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity. rsc.orgnih.gov

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. nih.gov The pyridine nitrogen and the two amine groups of this compound can act as a multidentate ligand, coordinating to metal centers to form extended framework structures. nih.govmdpi.comrsc.org The choice of the metal ion and the specific coordination geometry of the diamine ligand dictate the resulting MOF's topology and properties. nih.gov MOFs have shown promise in areas such as gas storage, catalysis, and drug delivery. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for ligand design in coordination chemistry and catalysis.

Chelation Properties with Diverse Transition Metal Centers

The two adjacent amine groups and the pyridine nitrogen atom of this compound can act as a tridentate chelating ligand, binding to a single metal center to form stable five-membered chelate rings. itu.edu.tr Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom. This chelate effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. The compound can coordinate with a wide range of transition metal ions, and the electronic properties of the resulting metal complex can be fine-tuned by the propoxy substituent on the pyridine ring. researchgate.netnih.gov These metal complexes have potential applications in various fields, including catalysis and materials science. mdpi.com

Development of Chiral Ligands for Asymmetric Catalysis

While this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. nih.govgoogle.com By introducing chiral substituents onto the diamine backbone or by coordinating it to a chiral metal center, it is possible to create chiral catalysts. These catalysts can then be used to promote enantioselective transformations, where one enantiomer of a product is formed in excess over the other. The development of new chiral ligands is a crucial area of research in organic synthesis, as it allows for the efficient production of enantiomerically pure compounds, which are often required for pharmaceutical and agrochemical applications. nih.govgoogle.com

Precursors for the Construction of Heterocyclic Compound Libraries and Scaffold Diversity Generation

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The two adjacent amine groups can be readily condensed with various dicarbonyl compounds or other bifunctional electrophiles to construct fused heterocyclic ring systems. For example, reaction with α-dicarbonyl compounds can lead to the formation of pyrazines, while reaction with β-ketoesters can yield diazepinones.

This reactivity allows for the generation of libraries of structurally diverse heterocyclic compounds. nih.govnih.gov The ability to create such libraries is of great importance in drug discovery and materials science, as it provides a means to systematically explore the relationship between chemical structure and biological activity or material properties. nih.govnih.gov By systematically varying the substituents on the pyridine ring and the nature of the condensing agent, a vast array of novel heterocyclic scaffolds can be accessed, each with the potential for unique biological or material properties. nih.gov

Synthesis of Fused Pyridine and Polycyclic Nitrogen Heterocyclic Systems

The presence of vicinal amino groups on the pyridine ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. The most common and well-established application is in the preparation of imidazo[4,5-b]pyridines, which are of significant interest due to their diverse biological activities.

The synthesis of such fused systems typically involves the condensation reaction of the diamine with a suitable electrophilic reagent. For instance, reaction with carboxylic acids or their derivatives, such as aldehydes or orthoesters, leads to the formation of the imidazole (B134444) ring fused to the pyridine core. tandfonline.com A general scheme for this transformation is the reaction of a 2,3-diaminopyridine (B105623) derivative with an aldehyde, often promoted by an oxidizing agent or carried out under conditions that facilitate subsequent oxidation of the initially formed dihydro-imidazo[4,5-b]pyridine. tandfonline.com

While specific literature on this compound is not abundant, the synthesis of its close analog, 6-methoxypyridine-2,3-diamine, has been documented, providing a reliable precedent for the reactivity of the propoxy-substituted compound. tandfonline.com The synthesis of 6-alkoxy-2,3-diaminopyridine derivatives can be achieved through a multi-step process starting from a corresponding 6-alkoxy-3-nitro-2-halopyridine. This intermediate is then reacted with an amine, followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine.

The general synthetic strategies for the formation of fused pyridine systems from diaminopyridines are summarized in the table below.

Fused SystemReagentReaction TypeReference
Imidazo[4,5-b]pyridineCarboxylic Acid/AldehydeCondensation/Cyclization tandfonline.com
Imidazo[4,5-b]pyridine-2-thioneCarbon DisulfideCyclization tandfonline.com
2-Substituted Imidazo[4,5-b]pyridinesOrthoestersCondensation/Cyclization tandfonline.com

These reactions highlight the versatility of the diaminopyridine scaffold in constructing a variety of fused heterocyclic systems. The propoxy group at the 6-position can influence the electronic properties and solubility of the resulting fused systems, potentially leading to compounds with tailored characteristics.

Scaffold Evolution for High-Throughput Synthesis Methodologies

The structure of this compound makes it a valuable scaffold for high-throughput and combinatorial synthesis, enabling the rapid generation of libraries of diverse molecules. The two amino groups provide reactive handles for the introduction of various substituents, while the pyridine nitrogen offers another site for modification. This multi-functional nature allows for the systematic evolution of the core scaffold into a wide array of derivatives.

High-throughput synthesis often employs automated platforms and solution-phase or solid-phase techniques to efficiently generate large numbers of compounds. researchgate.net The diaminopyridine core can be anchored to a solid support, allowing for sequential reactions and purifications to be carried out in a streamlined manner. For example, one amino group could be protected while the other is reacted with a library of building blocks. Subsequent deprotection and reaction of the second amino group with another set of reagents would lead to a diverse library of disubstituted derivatives.

The generation of imidazo[1,2-a]pyridine (B132010) libraries has been reported using automated synthesis platforms, demonstrating the feasibility of applying such methodologies to pyridine-based scaffolds. researchgate.net While specific examples utilizing this compound are not explicitly detailed in the literature, the principles of combinatorial chemistry and automated synthesis are directly applicable. The ability to rapidly create a multitude of derivatives from this scaffold is crucial for screening programs aimed at identifying new materials with desired properties.

The following table outlines a conceptual approach for the use of this compound in high-throughput synthesis.

StepActionReagents/ConditionsOutcome
1Scaffold ImmobilizationSolid support linkageAnchored diamine
2Library Synthesis (Position 2)Diverse set of electrophilesLibrary of monosubstituted derivatives
3Library Synthesis (Position 3)Diverse set of electrophilesLibrary of disubstituted derivatives
4Cleavage and ScreeningCleavage from solid supportLibrary of pure compounds for screening

This systematic approach allows for the exploration of a vast chemical space around the this compound core, facilitating the discovery of novel functional materials.

Applications in Advanced Functional Materials (e.g., optoelectronic materials, sensors)

The fused heterocyclic systems derived from this compound, particularly imidazopyridines, are of significant interest for their potential applications in advanced functional materials. These applications stem from the unique photophysical properties that can be engineered into these molecules.

Imidazopyridine derivatives have been investigated for their fluorescent properties, making them promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing applications. nih.gov The electronic characteristics of these molecules can be tuned by introducing different substituents onto the heterocyclic core. The propoxy group on the pyridine ring of the starting material can play a role in modulating the emission wavelength and quantum yield of the resulting fluorophores.

The development of fluorescent chemosensors for the detection of metal ions and other analytes is an active area of research. nih.gov The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, can be functionalized with specific recognition moieties to create highly selective and sensitive sensors. The fluorescence of the imidazopyridine core can be modulated upon binding of the target analyte, providing a detectable signal.

The table below summarizes the potential applications of derivatives of this compound in advanced functional materials.

Application AreaMaterial TypeUnderlying PrinciplePotential Advantage of Propoxy Group
OptoelectronicsOrganic Light-Emitting Diodes (OLEDs)Electroluminescence of fused heterocyclesTuning of emission color and solubility
SensorsFluorescent ChemosensorsAnalyte-induced changes in fluorescenceEnhanced sensitivity and selectivity

Future Research Directions and Unexplored Avenues for 6 Propoxypyridine 2,3 Diamine

Development of Novel and Highly Efficient Synthetic Pathways

Currently, there are no specific, optimized synthetic routes published for 6-propoxypyridine-2,3-diamine. Drawing inspiration from the synthesis of related 6-alkoxy-2,3-diaminopyridine derivatives, future research could focus on adapting and refining these methods. google.com A promising starting point would be the nitration of 2-chloro-6-propoxypyridine, followed by amination and subsequent reduction of the nitro group.

Key areas for innovation in its synthesis include:

Catalyst Development: Investigating novel transition-metal catalysts for the amination and reduction steps could lead to higher yields and milder reaction conditions. For instance, exploring the use of palladium, nickel, or copper-based catalysts, which have shown efficacy in similar transformations, could be highly beneficial. researchgate.net

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency. mdpi.comeuropa.eudurham.ac.uk A continuous flow setup could allow for precise control over reaction parameters, minimizing the formation of byproducts.

A hypothetical multi-step synthesis, adapted from known procedures for related compounds, is presented in Table 1.

Table 1: Hypothetical Synthetic Pathway for this compound

StepReactantReagent(s)ProductPotential for Optimization
12,6-DichloropyridineSodium propoxide2-Chloro-6-propoxypyridineCatalyst selection, solvent screening
22-Chloro-6-propoxypyridineNitrating agent (e.g., HNO₃/H₂SO₄)2-Chloro-3-nitro-6-propoxypyridineRegioselectivity control, milder nitrating agents
32-Chloro-3-nitro-6-propoxypyridineAmmonia or amine source2-Amino-3-nitro-6-propoxypyridineCatalyst and reaction conditions for amination
42-Amino-3-nitro-6-propoxypyridineReducing agent (e.g., H₂/Pd-C, SnCl₂)This compoundGreen reducing agents, catalyst efficiency

Exploration of Unconventional Reaction Pathways and Derivatization Strategies

Beyond establishing a reliable synthesis, exploring the reactivity of this compound is crucial for unlocking its potential. The two adjacent amino groups offer a rich platform for a variety of chemical transformations.

Future research could investigate:

Cyclization Reactions: The vicinal diamine functionality is a precursor for the formation of various heterocyclic systems, such as imidazopyridines and pyrazinopyridines. These scaffolds are prevalent in medicinal chemistry and materials science.

Derivatization of the Amino Groups: Selective mono- or di-functionalization of the amino groups with different electrophiles would yield a library of novel derivatives. This could include acylation, sulfonylation, and alkylation reactions to modulate the compound's electronic and steric properties.

Reactions at the Pyridine (B92270) Ring: Investigating electrophilic aromatic substitution reactions on the pyridine ring could lead to further functionalization, although the electron-donating amino and propoxy groups will influence the regioselectivity of such reactions.

Advanced Computational Modeling for Predictive Design and Materials Discovery

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential applications of this compound.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). This data can aid in the identification and characterization of the compound and its derivatives.

Molecular Docking: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with various protein targets.

Materials Simulation: For applications in materials science, computational models can predict how molecules of this compound might self-assemble or interact with other materials, guiding the design of new functional materials.

Integration into Emerging Fields of Supramolecular Chemistry and Nanomaterial Fabrication

The structure of this compound, with its hydrogen bond donors (amino groups) and acceptor (pyridine nitrogen), makes it an excellent candidate for applications in supramolecular chemistry.

Potential research directions include:

Self-Assembly: Investigating the ability of the molecule to form well-defined supramolecular structures, such as hydrogen-bonded networks or coordination polymers with metal ions.

Host-Guest Chemistry: Exploring its potential as a building block for constructing molecular cages or receptors for specific guest molecules.

Functional Nanomaterials: The diamine could be used to functionalize nanomaterials like graphene oxide or nanoparticles, imparting new properties and functionalities. nih.gov The propoxy group could enhance solubility and processability in organic media.

Sustainable and Eco-Friendly Methodologies for Chemical Transformations and Industrial Scalability

As with any chemical synthesis, developing sustainable and environmentally friendly processes is a critical goal.

Future research in this area for this compound should prioritize:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalytic Processes: Focusing on the use of reusable heterogeneous catalysts to minimize waste and simplify product purification. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry.

Renewable Feedstocks: While a long-term goal, exploring the potential synthesis of the pyridine core from biomass-derived starting materials would represent a significant advance in sustainability. orgsyn.org

Q & A

Basic: What are the recommended synthetic pathways and purification methods for 6-Propoxypyridine-2,3-diamine?

Answer:
The synthesis of pyridine-2,3-diamine derivatives typically involves condensation reactions or functional group transformations. For example, analogous compounds like 2,3-diaminopyridinium salts are synthesized by mixing equimolar aqueous solutions of pyridine dicarboxylic acids with diamines under controlled stirring and evaporation . For this compound, introducing the propoxy group may require nucleophilic substitution or catalytic coupling.
Key steps:

  • Reagent selection: Use propylating agents (e.g., propyl halides) under basic conditions.
  • Purification: Recrystallization from polar solvents (e.g., water or ethanol) is effective for isolating crystalline products. Column chromatography (silica gel, ethyl acetate/hexane) can resolve impurities.
  • Validation: Confirm purity via HPLC or NMR (e.g., absence of residual solvents or unreacted precursors) .

Advanced: How can crystallographic techniques resolve hydrogen bonding and π-π interactions in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to model hydrogen bonds and π-π stacking. For example, in 2,3-Diaminopyridinium 6-carboxypyridine-2-carboxylate, O–H⋯O and N–H⋯N interactions (2.56–3.13 Å) and centroid-to-centroid π-π distances (3.41–3.73 Å) were critical for stabilizing the crystal lattice .
Methodology:

  • Data collection: Use high-resolution synchrotron or low-temperature (<100 K) data to minimize thermal motion.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be refined isotropically or as riding models .

Basic: What spectroscopic methods characterize this compound?

Answer:

  • NMR: 1^1H and 13^{13}C NMR identify proton environments (e.g., NH2_2 at δ 4–6 ppm) and propoxy group signals (δ 1–3 ppm for CH3_3, δ 3–4 ppm for OCH2_2).
  • IR: Confirm NH2_2 stretches (~3300–3500 cm1^{-1}) and C–O–C vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How do substituents like the propoxy group influence nucleophilic substitution reactions in pyridine-2,3-diamine derivatives?

Answer:
The propoxy group’s electron-donating nature enhances the nucleophilicity of adjacent amines. For example, in N2-Propylpyridine-2,3-diamine dihydrochloride, the propyl chain stabilizes intermediates during reactions with electrophiles (e.g., acyl chlorides or aldehydes).
Experimental design:

  • Kinetic studies: Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. THF).
  • DFT calculations: Model electron density distribution to predict regioselectivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
Pyridine-2,3-diamine derivatives are explored as enzyme inhibitors or ligands due to their chelating ability. For example:

  • Enzyme inhibition: Modulate kinase or protease activity via hydrogen bonding with active-site residues.
  • Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., cancer-related proteins) .

Advanced: How can researchers address contradictions in crystallographic data refinement?

Answer:
Discrepancies in thermal parameters or bond lengths often arise from poor data quality or overfitting.
Solutions:

  • Twinned data: Use SHELXL’s TWIN/BASF commands for refinement.
  • High-angle data: Prioritize reflections with θ>25\theta > 25^\circ to improve resolution.
  • Cross-validation: Compare Rfree_{\text{free}} and Rwork_{\text{work}}; a difference >5% indicates overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.